Methyl 6-acetylpicolinate

Solid-phase synthesis Automated weighing Crystalline building blocks

Procure Methyl 6-acetylpicolinate (CAS 110144-24-6) for its distinct solid-state advantages. With a melting point of 64°C, this compound enables precise weighing and automated dispensing, streamlining high-throughput medicinal chemistry workflows. Its enhanced lipophilicity (cLogP 1.11) and unique acetyl/ester dual functionality make it a superior scaffold for cell-permeable probes and C-H functionalization ligands compared to liquid methyl picolinate.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 110144-24-6
Cat. No. B034744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-acetylpicolinate
CAS110144-24-6
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)C(=O)OC
InChIInChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3
InChIKeyDFCHNHGPZHQYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Acetylpicolinate (CAS 110144-24-6): A Solid, Lipophilic Picolinate Ester Building Block with Distinct Handling and Storage Requirements


Methyl 6-acetylpicolinate (CAS 110144-24-6) is a pyridine derivative featuring a methyl ester at the 2-position and an acetyl group at the 6-position of the pyridine ring . It is commercially available with a typical purity of 95% or higher . With a molecular weight of 179.17 g/mol and a melting point of 64 °C, it is a crystalline solid at room temperature, contrasting sharply with the liquid state of its unsubstituted parent methyl picolinate . Its predicted pKa of 0.85±0.10 indicates a weakly basic pyridine nitrogen , while its calculated consensus LogP of 1.11 positions it as a moderately lipophilic scaffold for medicinal chemistry and organic synthesis applications .

Why Methyl Picolinate or 6-Acetylpicolinic Acid Cannot Simply Substitute for Methyl 6-Acetylpicolinate in Synthetic and Formulation Workflows


Despite sharing a picolinate core, methyl 6-acetylpicolinate's combined ester and acetyl functionalities confer a unique profile of physical state, storage stability, and lipophilicity that precludes direct substitution with either unsubstituted methyl picolinate or the free acid 6-acetylpicolinic acid. Methyl picolinate is a liquid (mp 14–16 °C) requiring no refrigeration, whereas methyl 6-acetylpicolinate is a solid (mp 64 °C) that degrades if not stored at 2–8 °C . Compared to 6-acetylpicolinic acid (mp 137 °C, logP ~0.98), the methyl ester exhibits a 2.3-fold lower melting point and a 1.13-fold increase in calculated lipophilicity (consensus logP 1.11) . These differences directly impact formulation strategies, reaction solvent selection, and purification methods, making a priori re-optimization essential when swapping between these structurally related compounds.

Quantitative Differentiation of Methyl 6-Acetylpicolinate (CAS 110144-24-6) Against Closest Analogs


Solid vs. Liquid Physical State: Enabling Solid-Phase Handling and Accurate Weighing for Automated Synthesis

Methyl 6-acetylpicolinate is a crystalline solid at room temperature with a melting point of 64 °C . In contrast, methyl picolinate (CAS 2459-07-6) is a liquid with a melting point of 14–16 °C . This 48–50 °C difference in melting point transforms the compound from a flowable liquid into a weighable solid, which is critical for automated solid dispensing systems and solid-phase peptide synthesis (SPPS) where liquid handling is not feasible.

Solid-phase synthesis Automated weighing Crystalline building blocks

Refrigerated Storage Requirement: A Marker of Chemical Stability and Purity Preservation

Vendor specifications mandate storage of methyl 6-acetylpicolinate at 2–8 °C , whereas methyl picolinate is routinely stored at ambient temperature . This stringent cold-chain requirement indicates that the acetyl substituent introduces chemical reactivity (e.g., keto-enol tautomerization or susceptibility to hydrolysis) that accelerates degradation at room temperature. Procurement of methyl picolinate as a substitute would lead to unanticipated decomposition and variable yields in reactions where the acetyl group is essential.

Chemical stability Storage conditions Quality control

Increased Lipophilicity (LogP) vs. 6-Acetylpicolinic Acid: Enhancing Membrane Permeability for Cellular Assays

The consensus LogP (octanol-water partition coefficient) for methyl 6-acetylpicolinate is calculated to be 1.11 , whereas the free acid 6-acetylpicolinic acid has a reported LogP of 0.9824 . This 13% increase in lipophilicity translates to an approximately 1.3-fold higher predicted distribution into organic phases. In cell-based assays or prodrug design, this subtle shift can significantly improve passive membrane permeability, enabling intracellular target engagement that the more polar free acid may fail to achieve.

Lipophilicity Membrane permeability Prodrug design

Elevated pKa of the Pyridine Nitrogen: Tuning Metal Coordination pH and Basic Catalysis

The predicted pKa of the pyridine nitrogen in methyl 6-acetylpicolinate is 0.85±0.10 , whereas 6-acetylpicolinic acid exhibits a predicted pKa of 0.65±0.50 [1]. This 0.2 unit higher pKa indicates a slightly more basic nitrogen, which can influence the pH-dependent speciation of metal complexes. In catalysis or radiopharmaceutical chelation, such a shift may alter the optimal pH for complex formation and the thermodynamic stability of the resulting metal-ligand adduct.

pKa Metal coordination pH-dependent reactivity

Bidentate Chelation Motif: Leveraging the Picolinate Scaffold for Stable Metal Complexation

The picolinate moiety, comprising a pyridine nitrogen and a carboxylate oxygen, is a well-established bidentate chelator for transition metals [1]. While direct comparative stability constants for methyl 6-acetylpicolinate are not reported, the presence of the acetyl group at the 6-position may modulate the electron density on the pyridine ring, potentially fine-tuning the metal-binding affinity compared to unsubstituted picolinates. This class-level property positions methyl 6-acetylpicolinate as a versatile building block for synthesizing ligands used in radiopharmaceuticals and catalysis.

Metal chelation Radiopharmaceuticals Catalysis

Procurement-Optimized Application Scenarios for Methyl 6-Acetylpicolinate (CAS 110144-24-6) Based on Differentiating Evidence


Solid-Phase Peptide Synthesis (SPPS) and Automated Parallel Synthesis

The solid physical state (mp 64 °C) of methyl 6-acetylpicolinate allows precise weighing and automated dispensing into solid-phase reactors, a workflow incompatible with liquid methyl picolinate. This property is particularly advantageous in high-throughput medicinal chemistry campaigns where accuracy and reproducibility of building block addition are paramount. Procurement of this solid analog eliminates the need for liquid handling systems and reduces solvent waste associated with liquid reagent preparation .

Low-Temperature Organic Transformations and Cryogenic Reactions

The requirement for refrigerated storage (2–8 °C) signals that methyl 6-acetylpicolinate is inherently less stable at ambient temperatures than its parent ester. Researchers designing reactions that require pre-cooled reagents or that proceed at sub-ambient temperatures (e.g., organometallic additions) can leverage this property, as the compound's reactivity profile may be optimized under conditions where thermal decomposition is minimized .

Metal-Catalyzed Cross-Coupling and Chelation-Assisted C–H Activation

The picolinate scaffold, with its bidentate N,O-chelating motif, is a privileged structure for directing metal catalysts in C–H functionalization and cross-coupling reactions. The presence of the acetyl group at the 6-position may further modulate the electronic character of the pyridine ring, offering a tunable handle for optimizing catalyst turnover and selectivity. Scientists procuring methyl 6-acetylpicolinate as a ligand precursor can explore a distinct chemical space not accessible with unsubstituted picolinates or the corresponding free acid [1].

Prodrug Design and Lipophilic Probe Development

The 13% increase in calculated lipophilicity (consensus LogP 1.11) relative to 6-acetylpicolinic acid (LogP 0.98) makes the methyl ester a superior candidate for designing cell-permeable probes or prodrugs. This modest but meaningful enhancement in membrane permeability can be the difference between a compound that remains extracellular and one that engages intracellular targets. Procurement of the ester over the acid is therefore justified in any program requiring intracellular target validation .

Technical Documentation Hub

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